AdBrettPhos

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

B-cell malignancies

B-cells are a type of white blood cell that plays a crucial role in the immune system. However, uncontrolled B-cell growth can lead to leukemia and lymphoma. Studies suggest that AdBrettPhos may inhibit B-cell proliferation and survival by blocking BTK activity. This makes it a potential therapeutic candidate for B-cell malignancies [].

Autoimmune diseases

Autoimmune diseases occur when the immune system mistakenly attacks healthy tissues. B-cells are involved in the development of several autoimmune diseases, including rheumatoid arthritis and systemic lupus erythematosus. AdBrettPhos's ability to target BTK might offer a potential therapeutic approach for these conditions by modulating B-cell activity [].

AdBrettPhos is a dialkylbiarylphosphine ligand characterized by its bulky structure, which enhances its effectiveness in catalyzing reactions involving palladium. The compound's full chemical name is 1,1'-bis(2,4,6-trimethylphenyl)phosphine, and it is noted for its ability to stabilize palladium complexes, thereby facilitating various coupling reactions such as C–N and C–O bond formations .

AdBrettPhos finds extensive applications in:

- Organic Synthesis: It is used to synthesize complex organic molecules, particularly those that require selective bond formations.

- Catalysis: The ligand enhances the efficiency of palladium catalysts in various industrial processes, including pharmaceuticals and material science .

- Research: Its unique properties make it an important subject of study in organometallic chemistry and catalysis research.

While AdBrettPhos itself is primarily a synthetic compound, its applications in medicinal chemistry can indirectly relate to biological activity. The compounds synthesized using AdBrettPhos as a catalyst often include biologically active molecules. For instance, the aniline derivatives produced through C–N coupling can serve as precursors for pharmaceuticals and agrochemicals .

The synthesis of AdBrettPhos typically involves:

- Phosphination Reactions: The compound can be synthesized through the reaction of phosphine with appropriate aryl halides under controlled conditions.

- Lithiation Techniques: Another method involves lithiation of the biaryl framework followed by phosphination to introduce the phosphorus atom .

Studies have shown that AdBrettPhos interacts effectively with palladium complexes, leading to improved catalytic performance. Kinetic studies indicate that the bulky nature of the ligand allows for better stabilization of palladium during oxidative addition steps in cross-coupling reactions . This interaction is crucial for achieving high yields and selectivity in synthetic applications.

Several compounds share similarities with AdBrettPhos, particularly within the class of phosphine ligands. Here are some notable examples:

| Compound Name | Key Features | Unique Aspects |

|---|---|---|

| BrettPhos | Bulky biaryl phosphine | Less steric hindrance than AdBrettPhos |

| RuPhos | Ruthenium-based phosphine ligand | Used in different metal-catalyzed reactions |

| tBuBrettPhos | Tert-butyl substituted version | Offers different steric properties |

| Diphenylphosphine | Simple diphenyl phosphine | Less bulky; lower catalytic efficiency |

AdBrettPhos stands out due to its enhanced steric bulk and electronic properties, which optimize catalytic performance in specific reactions compared to these similar compounds.

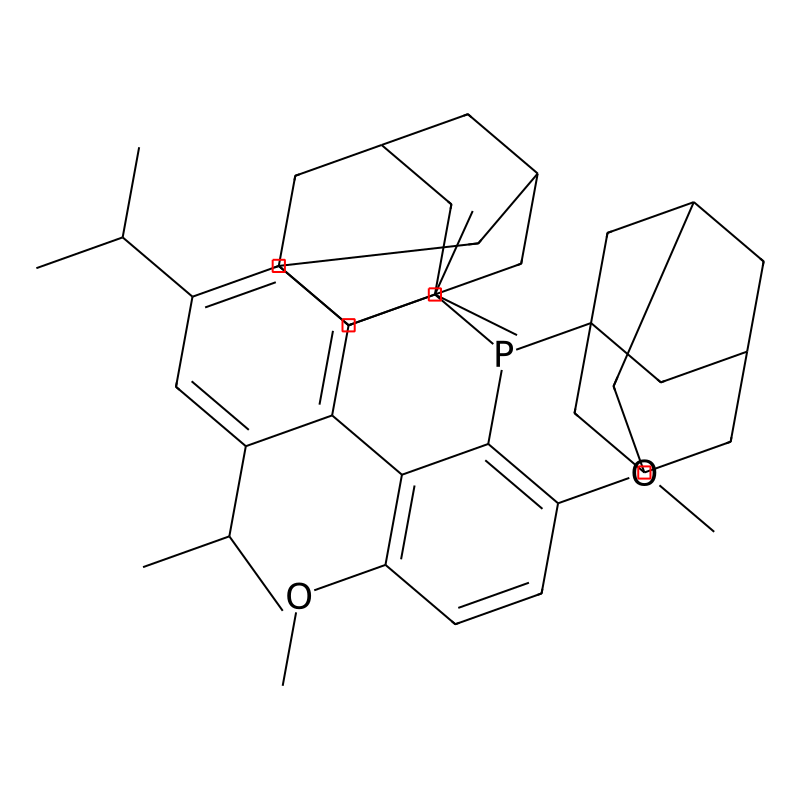

AdBrettPhos represents a sophisticated biarylphosphine ligand characterized by its unique structural architecture and exceptional catalytic properties [1]. The compound bears the systematic name bis(1-adamantyl)-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane, reflecting its complex molecular framework [1] [2]. The molecular formula C₄₃H₆₁O₂P establishes the compound's substantial molecular composition, with a molecular weight of 640.92 grams per mole [2] [3] [4].

The structural characterization of AdBrettPhos reveals a distinctive biaryl backbone featuring two adamantyl groups attached to the phosphorus center [1] [5]. Nuclear magnetic resonance spectroscopy demonstrates characteristic phosphorus-31 chemical shift values of approximately 37 parts per million, indicating the electronic environment around the phosphorus atom [6]. The compound's molecular geometry exhibits significant steric bulk attributed to the adamantyl substituents, which profoundly influences its coordination behavior and catalytic performance [6].

X-ray crystallographic studies of AdBrettPhos-palladium complexes reveal critical structural parameters that define the ligand's spatial arrangement [6]. The phosphorus-palladium-carbon bond angles in oxidative addition complexes typically measure approximately 99.1 degrees, demonstrating the geometric constraints imposed by the adamantyl groups [6]. This angular distortion represents a significant increase compared to analogous complexes bearing smaller substituents, highlighting the steric influence of the adamantyl moieties [6].

Physical and Chemical Properties

AdBrettPhos exhibits distinct physical characteristics that reflect its bulky molecular structure and electronic properties [4]. The compound appears as a white to off-white solid under standard conditions, with a melting point ranging from 231 to 235 degrees Celsius [4]. These thermal properties indicate substantial intermolecular interactions and structural stability, consistent with the rigid adamantyl framework [4].

The chemical properties of AdBrettPhos demonstrate remarkable stability under ambient conditions while maintaining high reactivity in catalytic applications [7]. The compound requires storage at temperatures between 2 to 8 degrees Celsius under nitrogen atmosphere with protection from light to preserve its integrity [4]. The phosphine functional group serves as the primary reactive site, enabling coordination to transition metals and facilitating various catalytic transformations [7].

Spectroscopic characterization reveals distinctive features across multiple analytical techniques [1] [5]. The compound's infrared spectrum displays characteristic phosphine stretching frequencies, while its mass spectrometric fragmentation patterns confirm the molecular ion peak at mass-to-charge ratio 640.9 [1]. High-resolution mass spectrometry provides precise molecular weight determination with excellent agreement to theoretical calculations [5].

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 640.92 g/mol | [2] [3] [4] |

| Melting Point | 231-235°C | [4] |

| Appearance | White to off-white solid | [4] |

| ³¹P NMR Chemical Shift | ~37 ppm | [6] |

| Storage Temperature | 2-8°C | [4] |

Structural Features Contributing to Catalytic Activity

Role of Adamantyl Groups

The adamantyl substituents in AdBrettPhos serve as crucial structural elements that fundamentally determine the ligand's catalytic behavior and selectivity [6]. These tricyclic saturated hydrocarbon groups provide exceptional steric bulk while maintaining electronic neutrality, creating a unique microenvironment around the metal center [8] [6]. The rigid, spherical geometry of adamantyl groups generates a well-defined steric profile that influences substrate approach and product selectivity in catalytic processes [8].

Computational studies demonstrate that adamantyl groups possess remarkable polarizability characteristics that enhance their electronic properties beyond simple steric effects [8]. The large polarizability of adamantyl substituents contributes to increased electron-releasing ability compared to conventional alkyl groups, resulting in enhanced metal-ligand interactions [8]. This electronic contribution complements the steric effects to create a synergistic enhancement of catalytic activity [8].

The spatial arrangement of adamantyl groups in AdBrettPhos creates a protective sphere around the metal center that selectively controls substrate access [6]. Crystal structure analysis reveals that these bulky substituents force geometric distortions in palladium complexes, pushing coordinated substrates toward conformations that favor reductive elimination [6]. The phosphorus-palladium-carbon bond angles increase significantly in the presence of adamantyl groups, facilitating the formation of carbon-nitrogen bonds in challenging coupling reactions [6].

Mechanistic investigations indicate that adamantyl groups prevent the formation of catalytically inactive species by sterically hindering undesired coordination modes [6]. The bulk of these substituents restricts the formation of bridging dimeric complexes and prevents catalyst deactivation pathways that commonly plague less sterically demanding ligands [9]. This protective effect enables the maintenance of highly active monoligated palladium species throughout the catalytic cycle [10] [11].

Influence of Methoxy and Isopropyl Substituents

The methoxy groups positioned on the biaryl backbone of AdBrettPhos play essential roles in modulating both electronic and steric properties of the ligand [12] [6]. These electron-donating substituents enhance the electron density at the metal center, facilitating oxidative addition reactions with challenging electrophiles [12]. The strategic placement of methoxy groups in the 3 and 6 positions creates an optimal electronic environment for palladium-catalyzed transformations [12].

Structural studies reveal that methoxy substituents contribute to conformational control within the ligand framework [12]. The interaction between methoxy groups and adjacent substituents influences the overall rigidity of the biaryl system, affecting the accessibility of coordination sites around the metal center [12]. This conformational constraint proves particularly important in preventing the formation of unproductive catalyst conformations during the catalytic cycle [12].

The isopropyl substituents on the non-phosphine-containing aromatic ring provide additional steric bulk that complements the adamantyl groups [1] [2]. These branched alkyl groups create a sterically demanding environment that influences substrate selectivity and prevents catalyst inhibition through substrate coordination [13]. The specific positioning of isopropyl groups in the 2', 4', and 6' positions generates a well-defined steric pocket that guides substrate approach and orientation [1].

Experimental evidence demonstrates that the combination of methoxy and isopropyl substituents creates a unique electronic and steric profile that distinguishes AdBrettPhos from related ligands [12] [6]. The methoxy groups provide the necessary electron density for challenging oxidative additions, while the isopropyl substituents ensure appropriate steric control for selective transformations [12]. This balanced combination enables AdBrettPhos to excel in reactions involving sterically hindered or electronically challenging substrates [6].

Biaryl Backbone Conformation

The biaryl backbone of AdBrettPhos adopts a specific conformational arrangement that critically influences its catalytic performance and selectivity [14] [15]. The dihedral angle between the two aromatic rings typically ranges from 37 to 45 degrees, creating an optimal geometry for metal coordination and substrate binding [16]. This conformational preference arises from the balance between steric repulsion and electronic conjugation effects within the biaryl system [16].

Crystallographic analysis reveals that the backbone conformation remains relatively rigid due to the presence of bulky substituents that restrict rotational freedom [15]. The adamantyl groups on the phosphorus atom and the isopropyl substituents on the non-phosphine ring create significant steric interactions that lock the biaryl system into a preferred conformation [15]. This conformational rigidity proves advantageous for maintaining consistent catalytic behavior across different reaction conditions [15].

The specific geometry of the biaryl backbone positions the metal center in an optimal location relative to approaching substrates [14]. Computational studies indicate that this positioning facilitates the formation of monoligated palladium species, which represent the most active catalytic intermediates in cross-coupling reactions [10] [11]. The backbone conformation also influences the electronic communication between the phosphorus donor and the aromatic system, affecting the overall electron density at the metal center [14].

Dynamic studies demonstrate that while the backbone maintains a preferred conformation, it retains sufficient flexibility to accommodate substrate binding and product release [17]. This controlled flexibility enables the ligand to adapt to the changing steric demands throughout the catalytic cycle while maintaining structural integrity [17]. The balance between rigidity and flexibility represents a key design feature that contributes to the exceptional performance of AdBrettPhos in challenging transformations [17].

Comparative Analysis with Related Biarylphosphine Ligands

BrettPhos and t-BuBrettPhos

The comparison between AdBrettPhos, BrettPhos, and tert-butyl-BrettPhos reveals critical structure-activity relationships within the biarylphosphine ligand family [18] [19]. BrettPhos, featuring dicyclohexylphosphino groups, represents the parent compound in this series, while tert-butyl-BrettPhos incorporates di-tert-butyl substituents on the phosphorus center [21]. AdBrettPhos distinguishes itself through the incorporation of adamantyl groups, providing the largest steric profile among these related ligands [6].

Catalytic performance comparisons demonstrate distinct reactivity patterns for each ligand in palladium-catalyzed cross-coupling reactions [18] [19]. Screening studies reveal that AdBrettPhos excels in reactions involving sterically hindered substrates and challenging heterocyclic electrophiles, where BrettPhos and tert-butyl-BrettPhos show diminished activity [18] [6]. The superior performance of AdBrettPhos in these demanding transformations correlates directly with the increased steric bulk and electronic properties of the adamantyl substituents [6].

Mechanistic investigations reveal that the three ligands exhibit different rate-limiting steps in Buchwald-Hartwig amination reactions [19]. While BrettPhos-based catalysts typically encounter rate limitations during oxidative addition, systems employing bulkier ligands like AdBrettPhos may shift the rate-determining step to later stages of the catalytic cycle [19]. This mechanistic difference reflects the varying steric and electronic influences of the phosphine substituents [19].

| Ligand | Phosphine Substituents | Cone Angle | Primary Applications |

|---|---|---|---|

| BrettPhos | Dicyclohexyl | ~170° | General C-N coupling |

| tert-butyl-BrettPhos | Di-tert-butyl | ~190° | Hindered substrates |

| AdBrettPhos | Di-adamantyl | ~210° | Challenging heterocycles |

Structural analysis of palladium complexes derived from these ligands reveals progressive increases in metal-ligand bond distortions correlating with substituent size [6]. AdBrettPhos complexes exhibit the largest phosphorus-palladium-carbon bond angles, indicating maximum geometric strain that promotes reductive elimination [6]. This structural trend explains the enhanced reactivity of AdBrettPhos in reactions requiring rapid product-forming steps [6].

Structure-Function Relationships

The structure-function relationships within the biarylphosphine ligand family demonstrate clear correlations between molecular architecture and catalytic performance [22] [23]. Systematic studies across multiple ligand variants reveal that increasing steric bulk around the phosphorus center generally enhances reactivity toward challenging substrates while potentially reducing reaction rates with simple electrophiles [22]. AdBrettPhos represents an extreme example of this trend, showing exceptional activity with difficult substrates at the cost of reduced efficiency in straightforward transformations [6].

Electronic effects within the ligand series follow predictable patterns based on the electron-donating abilities of the phosphine substituents [22]. The adamantyl groups in AdBrettPhos provide intermediate electron-donating character compared to highly donating tert-butyl groups but exceed the electron-releasing ability of cyclohexyl substituents [8]. This electronic positioning contributes to the balanced reactivity profile that enables AdBrettPhos to function effectively across diverse substrate classes [6].

Conformational flexibility represents another critical structure-function parameter that varies systematically across the ligand series [23]. The rigid adamantyl framework in AdBrettPhos restricts conformational freedom more severely than the flexible cyclohexyl rings in BrettPhos, leading to enhanced selectivity but potentially reduced substrate scope [6]. This trade-off between selectivity and generality represents a fundamental design consideration in ligand development [23].

Coordination chemistry studies reveal that the different biarylphosphine ligands exhibit varying preferences for mono- versus bis-ligation to palladium centers [21] [10]. AdBrettPhos shows the strongest preference for monoligated complexes due to its exceptional steric demands, correlating with its superior performance in reactions that benefit from coordinatively unsaturated metal centers [10] [11]. This preference for reduced coordination numbers represents a key advantage in cross-coupling applications where substrate access to the metal center proves critical [10].

Synthetic Routes

AdBrettPhos, formally known as 2-(di-1-adamantylphosphino)-3,6-dimethoxy-2',4',6'-triisopropyl-1,1'-biphenyl, represents a bulky dialkylbiarylphosphine ligand that has found significant applications in palladium-catalyzed cross-coupling reactions [1] [2]. The synthesis of this compound requires specialized approaches due to the extreme steric bulk of the di-adamantyl substituents on phosphorus.

Traditional Chlorophosphine Route

The established synthetic pathway for AdBrettPhos involves a multi-step process beginning with the preparation of di(1-adamantyl)chlorophosphine as a key intermediate [3]. This synthetic sequence comprises three distinct phases:

Phase 1: Synthesis of Di(1-adamantyl)phosphinyl Chloride

The initial step involves the preparation of di(1-adamantyl)phosphinyl chloride through a direct reaction between adamantane and phosphorus trichloride in the presence of aluminum trichloride as a Lewis acid catalyst [3]. The reaction is conducted under reflux conditions for five hours, utilizing an oven-dried 500 milliliter Schlenk flask equipped with a reflux condenser. The procedure requires adamantane (25 grams, 0.18 mol), aluminum trichloride (26 grams, 0.19 mol), and phosphorus trichloride (75 milliliters, 0.86 mol). Following the reaction period, phosphorus trichloride is removed by distillation, and the orange residue is dissolved in chloroform and washed with water. This process yields di(1-adamantyl)phosphinyl chloride as an off-white solid in 99% yield (40 grams), which can be used directly without further purification [3].

Phase 2: Reduction to Di(1-adamantyl)phosphine

The phosphinyl chloride intermediate undergoes reduction using lithium aluminum hydride in tetrahydrofuran at low temperature (-10°C) [3]. The reaction involves di(1-adamantyl)phosphinyl chloride (2 grams, 5.67 mmol) and lithium aluminum hydride (516 milligrams, 13.6 mmol) added in three portions. After stirring for 18 hours at room temperature, the excess hydride is carefully quenched with 1 molar hydrochloric acid. The product is extracted with diethyl ether and dried over magnesium sulfate to yield di(1-adamantyl)phosphine as a white solid, which is used directly in the subsequent step [3].

Phase 3: Chlorination to Di(1-adamantyl)chlorophosphine

The final step in preparing the phosphine intermediate involves chlorination of di(1-adamantyl)phosphine using carbon tetrachloride [3]. The reaction is conducted at 50°C for 16 hours, yielding di(1-adamantyl)chlorophosphine as a white solid with an overall yield of 70% over the two-step reduction and chlorination sequence [3].

Final Coupling Reaction

The culminating step involves the coupling of di(1-adamantyl)chlorophosphine with 2-iodo-2',4',6'-triisopropyl-3,6-dimethoxybiphenyl through a copper-mediated lithium-halogen exchange reaction [3]. The biaryl iodide is treated with tert-butyllithium at -78°C, followed by addition of copper(I) chloride and warming to room temperature. The di(1-adamantyl)chlorophosphine solution is then added via cannula, and the reaction mixture is sealed and heated at 75°C for 60 hours [3]. After workup involving multiple washes with aqueous ammonium hydroxide, the crude product is purified by recrystallization to yield AdBrettPhos as a white powder in 35% yield (303 milligrams) [3].

Alternative Synthetic Approaches

Research efforts have explored alternative synthetic routes to improve the efficiency and yield of AdBrettPhos synthesis [3]. One attempted approach involved direct addition of adamantyl groups to a pre-formed biaryl Grignard reagent, bypassing the need to prepare di(1-adamantyl)chlorophosphine separately. However, this approach proved unsuccessful, with the mono-addition product predominating even under prolonged heating conditions (65°C for 18 hours) [3]. The poor selectivity and conversion observed in this alternative route highlight the inherent challenges in forming sterically congested phosphine centers.

Purification and Characterization Techniques

The characterization of AdBrettPhos employs multiple analytical techniques to confirm structure and purity, given the complex nature of this bulky organophosphine ligand.

Nuclear Magnetic Resonance Spectroscopy

Proton Nuclear Magnetic Resonance (¹H Nuclear Magnetic Resonance)

The ¹H Nuclear Magnetic Resonance spectrum of AdBrettPhos in deuterated benzene reveals characteristic signals that confirm the presence of both the biaryl backbone and adamantyl substituents [3]. Key signals include aromatic protons at δ 7.26 (singlet, 2H) and δ 6.53 and 6.49 (doublets, J = 8.9 Hz, 1H each) corresponding to the methoxy-substituted aromatic ring. The methoxy groups appear as singlets at δ 3.39 and 3.08 (3H each). The isopropyl groups on the pendant aryl ring generate complex multipicity patterns, with septet signals at δ 2.92 and 2.87 for the methine protons and doublet signals for the methyl groups. The adamantyl substituents produce characteristic multiplets between δ 2.20-1.16, consistent with the rigid cage-like structure of adamantane [3].

Phosphorus-31 Nuclear Magnetic Resonance (³¹P Nuclear Magnetic Resonance)

The ³¹P Nuclear Magnetic Resonance spectrum provides definitive evidence for the phosphine center, showing a single resonance at δ 36.25 parts per million in deuterated benzene [3]. This chemical shift is characteristic of tertiary phosphines and confirms the successful formation of the phosphorus-carbon bonds to both adamantyl groups and the biaryl backbone [4].

Carbon-13 Nuclear Magnetic Resonance (¹³C Nuclear Magnetic Resonance)

The ¹³C Nuclear Magnetic Resonance spectrum exhibits the expected complexity arising from phosphorus-carbon coupling, resulting in signal splitting that confirms the connectivity of the phosphorus center to the carbon framework [3]. The spectrum shows signals consistent with the methoxy carbons, aromatic carbons, isopropyl carbons, and the characteristic adamantyl carbon signals [3].

Infrared Spectroscopy

Infrared spectroscopy provides valuable information about the functional groups present in AdBrettPhos [3]. The spectrum shows characteristic absorptions at 2902 and 1653 wavenumbers corresponding to carbon-hydrogen stretching vibrations from the adamantyl and aromatic systems. Additional peaks at 1559, 1457, 1419, and 1251 wavenumbers are attributed to aromatic carbon-carbon stretching and bending modes, confirming the presence of the substituted biaryl system [3].

Physical Properties and Thermal Analysis

AdBrettPhos exhibits a melting point range of 232-234°C, as determined by capillary melting point apparatus [3]. Commercial samples from Sigma-Aldrich report a similar range of 231-235°C, confirming the consistency of the synthetic material [1]. The compound is obtained as a white crystalline solid that can form solvates with dichloromethane during recrystallization, although the solvent can be removed by dissolution in benzene followed by concentration under reduced pressure [3].

X-ray Crystallographic Analysis

Crystallographic studies have provided detailed structural information about AdBrettPhos [5]. The compound crystallizes in the triclinic space group P-1 with unit cell parameters a = 12.838 ± 0.004 Å, b = 16.357 ± 0.005 Å, and c = 19.029 ± 0.005 Å. The angles are α = 97.751 ± 0.004°, β = 102.559 ± 0.004°, and γ = 102.096 ± 0.004°, with a cell volume of 3744.9 ± 1.9 ų [5]. The structure confirms the expected geometry around the phosphorus center and reveals the steric interactions between the bulky adamantyl groups and the biaryl backbone [5].

Advanced Characterization Methods

Solid State Nuclear Magnetic Resonance

Solid state Nuclear Magnetic Resonance techniques have been employed to study palladium complexes of AdBrettPhos, particularly in the context of characterizing stable palladium(0) precatalysts [6] [7]. These studies provide insights into the coordination behavior of the ligand in the solid state and help elucidate the structure of catalytically relevant species [6].

Mass Spectrometry

High-resolution mass spectrometry confirms the molecular composition of AdBrettPhos, with the expected molecular ion peak at m/z 640.92, corresponding to the calculated exact mass for the molecular formula C₄₃H₆₁O₂P [8].

Large-Scale Production Considerations

The transition from laboratory synthesis to industrial production of AdBrettPhos presents several significant challenges that must be addressed to ensure economically viable manufacturing processes.

Scale-Up Challenges

Reaction Complexity and Duration

The multi-step synthetic pathway for AdBrettPhos involves several challenging transformations that become increasingly problematic at larger scales [3]. The final coupling reaction requires prolonged heating (75°C for 60 hours) in sealed reaction vessels, which presents significant engineering challenges for industrial implementation. The extended reaction times increase both capital and operational costs, while the need for sealed tube conditions complicates large-scale reactor design and safety considerations [3].

Low Overall Yields

The current synthetic route suffers from relatively low overall yields, with the final coupling step providing only 35% yield [3]. When combined with the yields from the earlier steps in the synthesis, the overall efficiency becomes a significant economic concern for large-scale production. The low yields necessitate the use of excess starting materials and generate substantial waste streams that require proper disposal [3].

Starting Material Costs

The synthesis relies on adamantane as a key starting material, which is relatively expensive compared to more common organic building blocks [9]. The need for two equivalents of adamantane per molecule of AdBrettPhos, combined with the low overall yields, significantly impacts the cost structure of the manufacturing process [9].

Manufacturing Infrastructure Requirements

Specialized Equipment Needs

Large-scale production of AdBrettPhos requires specialized reaction equipment capable of maintaining inert atmosphere conditions and precise temperature control [9]. The multi-step synthesis involves air-sensitive intermediates and organometallic reagents that demand rigorous exclusion of moisture and oxygen. This necessitates significant capital investment in specialized reactor systems, purification equipment, and analytical instrumentation [9].

Quality Control and Analytical Demands

The complex structure of AdBrettPhos requires sophisticated analytical methods for quality control during large-scale production [10]. Multiple analytical techniques including Nuclear Magnetic Resonance spectroscopy, high-performance liquid chromatography, and phosphorus-31 Nuclear Magnetic Resonance are necessary to ensure product purity and consistency [10]. The development of robust analytical methods suitable for process monitoring and quality control represents a significant technical challenge [10].

Alternative Formulations and Delivery Methods

ChemBeads Technology

To address handling and dispensing challenges associated with AdBrettPhos, specialized formulations have been developed [13] [14]. ChemBeads represent chemical-coated glass beads containing 4-6% loading of AdBrettPhos, designed to improve flowability and enable precise sub-milligram dispensing for automated systems [13]. This technology addresses practical challenges in high-throughput experimentation and provides improved chemical uniformity compared to powder formulations [13].

Precatalyst Development

The development of AdBrettPhos-based precatalysts, such as AdBrettPhos Pd G3, provides alternative approaches to catalyst delivery that may be more suitable for industrial applications [15] [10]. These precatalysts offer improved stability, easier handling, and more predictable catalyst activation compared to in-situ catalyst generation [15]. The precatalyst approach may also enable more efficient utilization of the expensive ligand through improved catalyst performance [15].